9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-
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Overview
Description
9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl-: is a complex organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their unique structural properties and diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves multiple steps, typically starting with the preparation of the carbazole core. This can be achieved through methods such as the Borsche-Drechsel cyclization or the Bucherer carbazole synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as selective crystallization and high-temperature distillation are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors .
Biology: In biological research, carbazole derivatives have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development .
Medicine: Carbazole-based compounds are investigated for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit angiogenesis by blocking specific signaling pathways involved in blood vessel formation .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: A derivative with an ethyl group attached to the nitrogen atom.
2,7-Diphenyl-9H-carbazole: A compound with phenyl groups at the 2 and 7 positions.
Uniqueness: 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells .
Properties
Molecular Formula |
C44H36N2 |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
9-ethyl-2-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-2-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-27-21-33(29-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-40-38-10-6-8-12-42(38)46(4-2)44(40)30-34/h5-30H,3-4H2,1-2H3/b15-13+,16-14+ |
InChI Key |
NGTZXLJAVWXJPR-WXUKJITCSA-N |
Isomeric SMILES |
CCN1C2=C(C3=CC=CC=C13)C=CC(=C2)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(C8=CC=CC=C8N7CC)C=C6 |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC7=C(C=C6)C8=CC=CC=C8N7CC |
Origin of Product |
United States |
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